molecular formula C15H21NO3S2 B2692470 1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine CAS No. 1705389-99-6

1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine

Cat. No.: B2692470
CAS No.: 1705389-99-6
M. Wt: 327.46
InChI Key: YEAYITOJINGIJF-UHFFFAOYSA-N
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Description

1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine is a complex organic compound characterized by the presence of a piperidine ring substituted with an ethylsulfanylbenzoyl group and a methanesulfonyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine typically involves multi-step organic reactions. One common method includes the initial formation of the benzoyl intermediate, followed by the introduction of the ethylsulfanyl group. The final step involves the sulfonylation of the piperidine ring under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1-[2-(ethylsulfanyl)benzoyl]-4-(furan-2-carbonyl)piperazine
  • 1-benzoyl-2-phenylacetylene
  • Thiazole derivatives

Comparison: 1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S2/c1-3-20-14-7-5-4-6-13(14)15(17)16-10-8-12(9-11-16)21(2,18)19/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAYITOJINGIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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